9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its structure and any common or trade names it’s known by.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes.Scientific Research Applications
Synthesis and Structural Characterization
Purine derivatives have been extensively studied for their facile synthesis and structural versatility. For example, Al‐Azmi et al. (2001) detailed the high-yielding synthesis of 6-cyano-9-substituted-9H-purines, showcasing the adaptability of purine scaffolds in generating diverse chemical entities (Al‐Azmi et al., 2001). Similarly, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products highlights the potential of purine analogs in medicinal chemistry, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Chemical Reactions and Mechanisms
The reactivity of purine derivatives with various reagents has been a subject of research, indicating the utility of these compounds in synthesizing more complex structures. For instance, the reactions of 9-aryl-6-cyanopurines with primary amines to yield pyrimido[5,4-d]pyrimidines underline the chemical flexibility and reactivity of the purine core, paving the way for the creation of compounds with potential biological activities (Al‐Azmi & Kumari, 2009).
Biological Activities and Potential Applications
The exploration of purine derivatives for their biological activities has been a focal point of research. Studies have shown that certain purine analogs exhibit antimicrobial, antifungal, and antiviral properties, suggesting their potential as therapeutic agents. For example, Bakkestuen et al. (2005) identified 9-benzylpurines with high antimycobacterial activity, indicating the promise of purine derivatives in treating tuberculosis (Bakkestuen et al., 2005).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.
properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-15-9-7-14(8-10-15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWMUOMZHYAMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
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